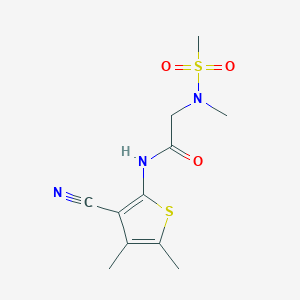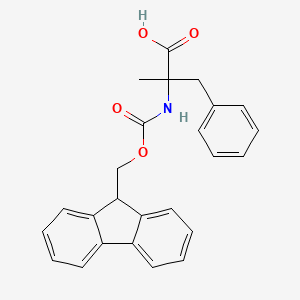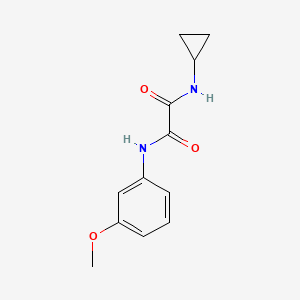![molecular formula C11H14ClNO2 B2814733 [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride CAS No. 2174002-24-3](/img/structure/B2814733.png)
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride, also known as AOPH, is a chemical compound that has been extensively studied for its potential use in scientific research. AOPH is a heterocyclic compound that contains an oxolane ring and a phenylmethanone group. Its unique chemical structure makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
Wirkmechanismus
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride selectively inhibits GABA transporters by binding to their substrate binding site. This results in the inhibition of GABA uptake, leading to an increase in extracellular GABA levels. The exact mechanism of action of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is still being studied, but it is believed to involve the disruption of the conformational changes required for substrate transport.
Biochemical and Physiological Effects:
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to increase extracellular GABA levels, which can have various biochemical and physiological effects. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity, and an increase in extracellular GABA levels can lead to the modulation of synaptic transmission. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its selectivity for GABA transporters, which makes it a valuable tool for studying their function. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is its hydrophobicity, which can make it difficult to work with in aqueous solutions. Additionally, [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. One potential direction is the development of more potent and selective GABA transporter inhibitors based on the structure of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. Another direction is the study of the physiological and behavioral effects of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride in animal models, which could provide insights into its potential therapeutic applications. Additionally, the development of more stable analogs of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride could overcome some of the limitations associated with its use in lab experiments.
Synthesemethoden
The synthesis of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride involves the reaction of 4-bromobenzophenone with (S)-(-)-4-amino-3-hydroxybutyric acid in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
[(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been extensively studied for its potential use as a tool compound in various scientific research applications. One of the most significant applications of [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride is in the study of GABA transporters. GABA transporters are responsible for the uptake of the neurotransmitter GABA, which plays a crucial role in regulating neuronal activity. [(3S,4S)-4-Aminooxolan-3-yl]-phenylmethanone;hydrochloride has been shown to selectively inhibit GABA transporters, making it a valuable tool for studying their function.
Eigenschaften
IUPAC Name |
[(3S,4S)-4-aminooxolan-3-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-7-14-6-9(10)11(13)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2;1H/t9-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXUHQOYYDUGST-DHTOPLTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137951710 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2814652.png)




![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)




![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2814668.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2814671.png)
